2-(tert-Butoxy)-5-fluoroanisole
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Overview
Description
2-(tert-Butoxy)-5-fluoroanisole is an organic compound that features a tert-butoxy group and a fluoroanisole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-5-fluoroanisole typically involves the reaction of 5-fluoro-2-methoxyphenol with tert-butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tert-butoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-5-fluoroanisole can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the fluoro group or modify the tert-butoxy group.
Common Reagents and Conditions
Substitution: Sodium tert-butoxide is commonly used as a base for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted anisoles, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
2-(tert-Butoxy)-5-fluoroanisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)-5-fluoroanisole involves its interaction with specific molecular targets. The tert-butoxy group can act as a protecting group, while the fluoroanisole moiety can participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo substitution, oxidation, and reduction reactions, which can modify its structure and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: An organic compound with a similar butoxy group but different functional properties.
tert-Butyloxycarbonyl-protected amino acids: Compounds that use the tert-butoxy group as a protecting group in peptide synthesis.
Uniqueness
2-(tert-Butoxy)-5-fluoroanisole is unique due to the presence of both the tert-butoxy and fluoroanisole groups, which confer distinct reactivity and potential applications. Its combination of functional groups makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C11H15FO2 |
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Molecular Weight |
198.23 g/mol |
IUPAC Name |
4-fluoro-2-methoxy-1-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15FO2/c1-11(2,3)14-9-6-5-8(12)7-10(9)13-4/h5-7H,1-4H3 |
InChI Key |
XUBAFUYEDWXBHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=C1)F)OC |
Origin of Product |
United States |
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